molecular formula C23H23NO5 B11392571 butyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11392571
M. Wt: 393.4 g/mol
InChI Key: FOQNKUAFDUKTPH-UHFFFAOYSA-N
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Description

BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromene core, which is a fused ring system containing both benzene and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester in the presence of a base such as piperidine.

    Introduction of the Amido Group: The amido group is introduced by reacting the chromene derivative with an appropriate amine, such as 4-aminobenzoic acid, under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways.

    Pathways Involved: It may modulate the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

    6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID: Similar chromene core but lacks the amido and ester groups.

    4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID: Lacks the methyl groups and the amido group.

    BUTYL 4-HYDROXYBENZOATE: Contains the butyl ester and benzoate moiety but lacks the chromene core.

Uniqueness

BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to the combination of the chromene core with both amido and ester functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

butyl 4-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-4-5-10-28-23(27)16-6-8-17(9-7-16)24-22(26)20-13-19(25)18-12-14(2)11-15(3)21(18)29-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26)

InChI Key

FOQNKUAFDUKTPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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